molecular formula C9H12N2OS B13310660 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13310660
M. Wt: 196.27 g/mol
InChI Key: MSDLSBKYZKSROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₂N₂OS. It is characterized by the presence of a thiadiazole ring attached to a cyclopentane ring, which is further functionalized with a carbaldehyde group.

Preparation Methods

The synthesis of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde typically involves the reaction of cyclopentane derivatives with thiadiazole precursors under specific conditions. One common method includes the use of cyclopentanone as a starting material, which undergoes a series of reactions including condensation, cyclization, and oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(1,2,5-Thiadiazol-3-ylmethyl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(1,2,5-Thiadiazol-3-ylmethyl)benzene-1-carbaldehyde: Similar structure but with a benzene ring instead of a cyclopentane ring.

    1-(1,2,5-Thiadiazol-3-ylmethyl)cyclopentane-1-methanol: Similar structure but with a methanol group instead of a carbaldehyde group

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

1-(1,2,5-thiadiazol-3-ylmethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H12N2OS/c12-7-9(3-1-2-4-9)5-8-6-10-13-11-8/h6-7H,1-5H2

InChI Key

MSDLSBKYZKSROZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2=NSN=C2)C=O

Origin of Product

United States

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